molecular formula C14H11Br2N3O B5916966 5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide

5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide

Cat. No. B5916966
M. Wt: 397.06 g/mol
InChI Key: VLUPGBBDLVBLAN-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide is a chemical compound that belongs to the class of hydrazide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes involved in cell growth and proliferation. It has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and anti-bacterial activities. However, further studies are needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include the need for further studies to fully understand its mechanism of action and its effects on the human body.

Future Directions

There are several potential future directions for research on 5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide. These include investigating its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. In addition, further studies are needed to fully understand its mechanism of action and its effects on the human body. Finally, research on the synthesis of analogs of 5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide may lead to the development of more potent and selective compounds with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide is a multi-step process that involves the reaction of nicotinic acid hydrazide with 3-bromobenzaldehyde in the presence of a catalyst. The resulting product is then treated with bromine to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide has shown significant potential in various fields of scientific research. In medicinal chemistry, it has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has also been investigated for its anti-inflammatory and anti-bacterial activities.

properties

IUPAC Name

5-bromo-N-[(Z)-1-(3-bromophenyl)ethylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2N3O/c1-9(10-3-2-4-12(15)5-10)18-19-14(20)11-6-13(16)8-17-7-11/h2-8H,1H3,(H,19,20)/b18-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUPGBBDLVBLAN-NVMNQCDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CN=C1)Br)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CN=C1)Br)/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(Z)-1-(3-bromophenyl)ethylideneamino]pyridine-3-carboxamide

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